molecular formula C22H26O3 B14866076 [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14866076
M. Wt: 338.4 g/mol
InChI Key: DQSVONCNGQQILU-OGKXSSEESA-N
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Description

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound. It is known for its applications in various fields, including medicine and scientific research. This compound is characterized by its complex structure, which includes multiple rings and functional groups.

Preparation Methods

The synthesis of [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves several steps. One common method starts with 17α-hydroxyprogesterone. The 3-position ketone is first enolized and then etherified using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like carbon tetrabromide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: It is studied for its effects on various biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of certain industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to steroid receptors and modulates their activity, influencing various biological pathways. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and specific substitutions, which can lead to different properties and applications.

Properties

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

DQSVONCNGQQILU-OGKXSSEESA-N

Isomeric SMILES

CC(=O)O[C@]1(CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C

Origin of Product

United States

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